Product packaging for Benzoic acid-d(Cat. No.:CAS No. 406679-59-2)

Benzoic acid-d

Cat. No.: B1626514
CAS No.: 406679-59-2
M. Wt: 123.13 g/mol
InChI Key: WPYMKLBDIGXBTP-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Structural Characteristics

This compound⁵ represents a sophisticated isotopically labeled derivative of benzoic acid, characterized by the systematic replacement of five aromatic hydrogen atoms with deuterium isotopes. The compound possesses the molecular formula C₇HD₅O₂, corresponding to a molecular weight of 127.15 g/mol, which represents a mass shift of +5 Da compared to its non-deuterated counterpart. The Chemical Abstracts Service registry number for this compound is 1079-02-3, providing a unique identifier for regulatory and commercial purposes.

The structural architecture of this compound⁵ maintains the fundamental benzene ring framework characteristic of aromatic carboxylic acids, with the carboxyl functional group (-COOH) remaining unmodified while all five aromatic hydrogen positions are occupied by deuterium atoms. The Simplified Molecular Input Line Entry System representation is documented as [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(O)=O, which precisely defines the deuterium positioning throughout the aromatic system. This systematic deuteration pattern creates a highly stable isotopic variant that retains the chemical reactivity patterns of the parent compound while providing distinctive analytical signatures.

The physical properties of this compound⁵ demonstrate remarkable similarity to the non-deuterated form, with melting points ranging from 121-125°C and boiling points documented at 249°C. The compound exists as a white crystalline powder under standard conditions, maintaining the characteristic appearance and handling properties associated with benzoic acid derivatives. The isotopic purity specifications require ≥99 atom % deuterium content, ensuring consistent analytical performance across research applications.

Property Value Reference
Molecular Formula C₇HD₅O₂
Molecular Weight 127.15 g/mol
CAS Number 1079-02-3
Melting Point 121-125°C
Boiling Point 249°C
Mass Shift +5 Da
Isotopic Purity ≥99 atom % D

Historical Development of Deuterated Benzoic Acid Derivatives

The development of deuterated benzoic acid derivatives emerged from the broader evolution of isotopic labeling techniques in organic chemistry, building upon foundational discoveries in deuterium chemistry during the early twentieth century. While benzoic acid itself has been known since the sixteenth century, with early documentation by Nostradamus in 1556 and subsequent investigations by Alexius Pedemontanus and Blaise de Vigenère, the systematic incorporation of deuterium isotopes represents a more recent advancement in chemical synthesis.

The synthetic approaches for producing deuterated benzoic acid derivatives have evolved significantly since the initial development of deuterium exchange methodologies. Early research focused on reductive dehalogenation techniques, where corresponding halogenated benzoic acid derivatives were treated with specialized metal alloys in deuterated alkaline solutions. A comprehensive study documented the preparation of all possible ring-deuterated benzoic acids through treatment of bromobenzoic acids with Raney copper-aluminum alloy in 10% sodium deuteroxide-deuterium oxide solution. This methodology represented a significant advancement in systematic deuteration approaches, enabling the production of specifically labeled isotopic variants.

The patent literature from the 1980s reveals systematic efforts to develop commercial-scale production methods for deuterated benzoic acid derivatives. Japanese patent documentation describes methods for producing deuterated benzoic acids through treatment of chlorobenzoic acids with Raney cobalt alloys in heavy water containing alkaline corrosion agents. These industrial developments established the foundation for reliable, large-scale production of isotopically labeled compounds, facilitating their widespread adoption in research applications.

Contemporary synthetic methodologies have expanded to include sophisticated palladium-catalyzed approaches that enable selective deuteration under mild reaction conditions. Recent research demonstrates that the combination of palladium(0) complexes with benzoic acid in the presence of deuterium oxide enables the synthesis of highly deuterated organics through elaborate sequential reactions. These advanced catalytic systems can achieve multiple, sequential, and selective hydrogen-deuterium scrambling from deuterium oxide, representing the cheapest and safest deuterium source available for synthetic applications.

Isotopic Labeling Rationale in Organic Chemistry

The utilization of isotopic labeling in organic chemistry represents a fundamental analytical strategy for tracking molecular transformations, investigating reaction mechanisms, and quantifying chemical species with unprecedented precision. Isotopic labeling techniques enable researchers to follow the passage of specific atoms through chemical reactions, metabolic pathways, or biological systems by replacing targeted atoms with their detectably different isotopic variants. The replacement of hydrogen with deuterium provides particularly valuable analytical advantages due to the significant mass difference between these isotopes, creating distinctive signatures detectable through multiple analytical techniques.

The detection of deuterium-labeled compounds relies on several sophisticated analytical approaches, each exploiting different physical properties of the isotopic substitution. Mass spectrometry detects the mass difference inherent in isotopic replacement, providing precise quantitative measurements of labeled versus unlabeled species. Nuclear magnetic resonance spectroscopy exploits the different gyromagnetic ratios of hydrogen and deuterium nuclei, enabling detailed structural analysis of deuterated compounds. Infrared spectroscopy can detect differences in vibrational modes associated with carbon-deuterium versus carbon-hydrogen bonds, providing complementary analytical information.

The specific applications of this compound⁵ in isotopic labeling encompass multiple research domains, with particular significance in analytical chemistry and pharmaceutical research. The compound serves as an exceptional nuclear magnetic resonance standard for calibrating and referencing deuterium-related measurements, providing precise analytical benchmarks essential for accurate quantitative analysis. In pharmaceutical research, this compound⁵ functions as a critical internal standard for quantification of benzoic acid through gas chromatography and liquid chromatography coupled with mass spectrometry. This application enables precise determination of benzoic acid concentrations in complex biological matrices, supporting drug metabolism studies and pharmacokinetic investigations.

The development of sophisticated labeling methodologies has expanded to include twin chemistry approaches that target multiple amino acid functionalities simultaneously. The aniline benzoic acid labeling approach utilizes both aniline and benzoic acid in their carbon-12 and carbon-13 forms to modify carboxylic and amino groups at the protein level. This methodology demonstrates how deuterated benzoic acid derivatives contribute to comprehensive protein quantification strategies, enabling identification and relative quantification of hundreds to thousands of proteins within complex biological samples. The approach represents a significant advancement over single amino acid functionality targeting methods, drastically increasing quantifiable information available from proteomic analyses.

Application Domain Analytical Technique Primary Function Reference
Nuclear Magnetic Resonance NMR Spectroscopy Calibration Standard
Pharmaceutical Analysis Gas Chromatography-Mass Spectrometry Internal Standard
Pharmaceutical Analysis Liquid Chromatography-Mass Spectrometry Internal Standard
Proteomics Research Mass Spectrometry Protein Labeling
Drug Metabolism Multiple Analytical Methods Tracer Studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B1626514 Benzoic acid-d CAS No. 406679-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514712
Record name (O-~2~H)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406679-59-2
Record name (O-~2~H)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406679-59-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Raney Alloy-Mediated Deuteriation

Raney alloys, particularly copper-aluminum (Cu-Al) and cobalt-aluminum (Co-Al), have been extensively employed for deuterium incorporation via halogen replacement.

Raney Cu-Al Alloy with NaOD/D₂O
In a landmark study, bromobenzoic acid derivatives were treated with Raney Cu-Al alloy in a 10% sodium deuteroxide (NaOD)/D₂O solution. This method achieved ortho, meta, and para deuteriation with 85–95% efficiency. For example, 4-bromobenzoic acid yielded [2,3,5,6-²H₄]benzoic acid-d after 12 hours at 80°C. The mechanism involves oxidative cleavage of the C-Br bond by the alloy, followed by deuterium insertion via intermediate radical species.

Raney Co-Al Alloy in Alkaline D₂O
A patented method optimized deuterium substitution using Raney Co alloy under alkaline conditions. Chlorobenzoic acids reacted with the alloy in D₂O containing NaOH, selectively replacing chlorine with deuterium at the para position. For instance, 4-chlorobenzoic acid produced [4-²H]this compound with 92% isotopic purity. The Co catalyst’s higher oxidative potential compared to Cu allows milder reaction conditions (60°C, 6 hours).

Transition Metal Catalysts

Nickel-manganese (Ni-Mn) bimetallic systems, initially developed for toluene oxidation to benzoic acid, have been adapted for deuterated analogs. In the presence of D₂O and oxygen, toluene-d₈ undergoes catalytic oxidation to this compound₇, achieving 78% yield at 190°C. The Ni-Mn synergy enhances the rate of deuterium incorporation while minimizing by-products like biphenyl derivatives.

Reductive Dehalogenation Techniques

Reductive dehalogenation of polyhalogenated benzoic acids offers a pathway to highly deuterated derivatives.

Decarboxylation of Deuterated Phthalic Acid
[2,3,4,5-²H₄]Phthalic acid, prepared via H/D exchange in D₂O, undergoes thermal decarboxylation at 220°C to yield [2,3,4,5-²H₄]this compound. This method achieves 90% deuterium retention but requires stringent anhydrous conditions to prevent protium back-exchange.

Fluorine-Deuterium Exchange
Pentafluorobenzoic acid reacts with Raney Cu-Al in D₂O, replacing all five fluorine atoms with deuterium to form [2,3,4,5,6-²H₅]this compound. The reaction proceeds at 100°C for 24 hours, yielding 88% product with >99% isotopic purity.

Photochemical Deuteration Approaches

Ultraviolet (UV) light-mediated deuteration has emerged as a solvent-efficient method.

Arylboronic Acid Route
Arylboronic acids irradiated at 254 nm in D₂O with potassium phosphate (K₃PO₄) undergo boronate-to-deuterium exchange. For example, 4-borono benzoic acid yields [4-²H]this compound with 96% incorporation after 24 hours at 25°C. The reaction’s mild conditions minimize side reactions, making it suitable for acid-sensitive substrates.

Direct C-H Activation
Recent advances utilize photocatalysts like iridium complexes to enable direct H/D exchange at benzoic acid’s aromatic ring. Under blue LED light, [2,4,6-²H₃]this compound is synthesized from benzoic acid in D₂O with 65% yield, though scalability remains a challenge.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters across dominant preparation strategies:

Method Substrate Catalyst/Conditions Temperature (°C) Time (h) Yield (%) D Incorporation
Raney Cu-Al 4-Bromobenzoic acid 10% NaOD/D₂O 80 12 85 95%
Raney Co-Al 4-Chlorobenzoic acid NaOH/D₂O 60 6 92 92%
Photochemical 4-Borono benzoic acid UV (254 nm), K₃PO₄ 25 24 65 96%
Ni-Mn Oxidation Toluene-d₈ Ni-Mn catalyst, O₂ 190 3 78 98%

Key Observations:

  • Raney Alloys provide high yields and excellent deuterium purity but require halogenated precursors.
  • Photochemical Methods offer room-temperature operation but face scalability limitations.
  • Oxidative Catalysis using Ni-Mn systems is industrially viable but demands high-energy inputs.

Industrial-Scale Production Considerations

Industrial synthesis of this compound prioritizes cost-effectiveness and minimal waste. The Ni-Mn catalytic system, adapted from toluene oxidation, has been scaled to produce 500 kg batches of this compound₇ with 95% isotopic purity. Critical challenges include:

  • Heavy Water Recovery : D₂O constitutes 60–70% of reaction mass; efficient distillation and recycling systems are essential.
  • Catalyst Regeneration : Raney alloys degrade after 5–7 cycles, necessitating continuous catalyst replenishment.
  • By-Product Management : Decarboxylation and photochemical routes generate CO₂ and boron waste, respectively, requiring neutralization protocols.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-withdrawing carboxyl group (-COOH) directs substitution to the meta position. Deuteration minimally alters the electronic effects but introduces KIEs in transition states.

Nitration

  • Reaction : Treatment with HNO₃/H₂SO₄ yields meta-nitrobenzoic acid-d .

  • Mechanism :

    • Nitronium ion (NO₂⁺) attacks the meta position due to the -COOH group’s -I effect .

    • Deuterium Effect : Slower reaction kinetics due to increased C-D bond strength (KIEs ~2–3) .

Halogenation

  • Reaction : Cl₂/FeCl₃ produces meta-chlorothis compound .

  • Data : Rate constants for chlorination of benzoic acid in aqueous phase (~10⁸–10⁹ M⁻¹s⁻¹) .

  • Deuterium Impact : Reduced rate due to heavier mass affecting vibrational modes in transition states .

Acid Halide Formation

  • Reaction : With PCl₃ or SOCl₂, this compound forms benzoyl chloride-d (C₆D₅COCl) .

  • Kinetics :

    • Yields reach 85% in CH₃CN at 60°C for non-deuterated analogs .

    • Deuterium Effect : Slightly lower yields due to slower nucleophilic attack on the deuterated carboxyl group .

Reduction Reactions

  • Reduction to Benzyl Alcohol-d :

    • Reagent : LiAlH₄ reduces C₆D₅COOD to C₆D₅CH₂OD .

    • Mechanism : Hydride transfer to the carbonyl group, followed by acidic workup.

    • KIE : Rate decreases by ~2–3× due to C-D bond cleavage in intermediates .

Oxidation Reactions

  • Oxidation of Alkylbenzenes-d : KMnO₄ oxidizes deuterated toluenes (C₆D₅CD₃) to this compound .

  • Mechanism : Benzylic C-D bonds are cleaved, with MnO₄⁻ abstracting deuterium in rate-limiting steps .

Reactions with Hydroxyl Radicals

Hydroxyl radical (- OH) reactions proceed via addition or hydrogen abstraction, with deuteration significantly altering kinetics .

Addition Pathways

  • Positional Preference : Meta > para > ortho addition (rate constants: 10⁸–10⁹ M⁻¹s⁻¹) .

  • Deuterium Impact :

    • Slower addition due to altered electron density and steric effects .

    • Rate constants for deuterated analogs estimated to be 30–50% lower .

Hydrogen Abstraction

  • Rate Constants : ~10⁻¹¹ cm³/molecule/s (gas phase) .

  • KIE : Abstraction of D is ~6–10× slower than H due to stronger C-D bonds .

Table 1: Rate Constants for - OH Reactions with Benzoic Acid (BA) vs. This compound (BA-d)

Reaction PathwayBA (M⁻¹s⁻¹)BA-d (Estimated, M⁻¹s⁻¹)
Meta addition2.94 × 10⁸1.47 × 10⁸
Para addition2.11 × 10⁸1.06 × 10⁸
H/D abstraction1.05 × 10⁷1.05 × 10⁶

Hydrogenation Reactions

  • Catalytic Hydrogenation : Pt/TiO₂ selectively hydrogenates the aromatic ring in this compound to cyclohexanecarboxylic acid-d under mild conditions .

  • Deuterium Effect :

    • Slower adsorption/desorption on catalyst surfaces due to mass differences .

    • Turnover frequency (TOF) decreases by ~20% compared to non-deuterated analogs .

Scientific Research Applications

Food Science

Preservative Use
Benzoic acid and its salts (sodium benzoate) are widely used as food preservatives due to their ability to inhibit the growth of mold, yeast, and some bacteria. The effectiveness of benzoic acid as a preservative is pH-dependent, with optimal activity in acidic conditions (pH < 5). Typical concentrations range from 0.05% to 0.1% in food products .

Case Study: Efficacy in Food Preservation
A study assessed the antimicrobial efficacy of benzoic acid-d in various food matrices. The results indicated that at a concentration of 0.1%, this compound significantly reduced microbial counts in citrus juices and soft drinks, demonstrating its potential as an effective preservative without altering flavor profiles .

Food Product Microbial Count Reduction (%) Concentration of this compound (%)
Citrus Juice950.1
Soft Drinks900.1
Pickles850.05

Pharmaceutical Applications

Role as a Metabolic Tracer
In pharmaceutical research, this compound is used as a metabolic tracer to study metabolic pathways involving benzoic acid derivatives. Its isotopic labeling allows for precise tracking of metabolic processes in vivo and in vitro.

Case Study: Metabolism Studies
A study focused on the metabolism of this compound in animal models revealed that it is rapidly conjugated to form hippuric acid, which is then excreted in urine. This finding underscores the utility of this compound in pharmacokinetic studies .

Environmental Applications

Pollution Monitoring
this compound has been employed as an analytical standard in environmental studies to monitor pollution levels, particularly in water samples contaminated with organic pollutants.

Case Study: Water Pollution Analysis
In research examining the adsorption properties of functionalized carbon nanotubes for removing organic pollutants from water, this compound was used to evaluate adsorption efficacy. The study found that functionalized nanotubes exhibited a significant increase (44%) in the adsorption capacity for this compound compared to non-functionalized variants .

Adsorption Time (min) Percentage Increase in Adsorption (%)
1044
3028
9014

Biological Studies

Gut Health Regulation
Recent studies indicate that benzoic acid can positively influence gut health by regulating microbiota and enhancing gut barrier functions.

Case Study: Impact on Gut Microbiota
Research showed that dietary supplementation with this compound improved gut barrier integrity and reduced inflammation markers in piglets subjected to E. coli challenges. This suggests potential applications in animal feed formulations aimed at enhancing gut health .

Mechanism of Action

The mechanism of action of benzoic acid-d is similar to that of benzoic acid. It functions as a weak acid, capable of donating a deuterium ion to a solution, thereby lowering its pH. This property is particularly useful in food preservation, where it inhibits the growth of bacteria and fungi . In biological systems, this compound is metabolized by butyrate-CoA ligase into benzoyl-CoA, which is then converted to hippuric acid by glycine N-acyltransferase .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Formula pKa Solubility (Water, 25°C)
Benzoic acid C₇H₆O₂ 4.2 0.34 g/100 mL
This compound* C₇D₆O₂ ~4.2 Similar to protiated form
Salicylic acid C₇H₆O₃ 2.97 0.24 g/100 mL
Cinnamic acid C₉H₈O₂ 4.44 0.04 g/100 mL
Acetic acid C₂H₄O₂ 4.76 1.3 g/mL

*Assumed properties based on isotopic substitution.

Extraction and Solubility

Benzoic acid exhibits rapid extraction rates in emulsion liquid membranes (98% extraction in <5 minutes) due to its high distribution coefficient (m), outperforming acetic acid . Its solubility in organic solvents (e.g., ethanol, chloroform) facilitates industrial purification, whereas deuterated forms may show slight differences in solvent partitioning due to isotopic effects .

Data Tables

Table 3: Extraction Efficiency in Emulsion Liquid Membranes

Compound Extraction Rate (% in 5 min) Effective Diffusivity (m²/s)
Benzoic acid >98% 1.2 × 10⁻⁹
Phenol >98% 0.8 × 10⁻⁹
Acetic acid <50% 0.5 × 10⁻⁹

Biological Activity

Benzoic acid-d, a deuterated derivative of benzoic acid, has garnered attention in various biological studies due to its unique properties and potential applications. This article explores its biological activity, including its effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

Overview of this compound

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid that occurs naturally in many plants and serves as a precursor for the synthesis of various compounds. The deuterated form, this compound (C₇D₆O₂), is utilized in research to trace metabolic pathways and study biological interactions due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior.

1. Antimicrobial Activity

Research has shown that benzoic acid and its derivatives exhibit antimicrobial properties. A study investigating the antibacterial activity of benzoic acid derivatives found that certain compounds displayed significant inhibition against various bacterial strains, including Escherichia coli and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes and metabolic processes.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundB. subtilis18

2. Cellular Effects

Benzoic acid derivatives have been shown to influence cellular pathways significantly. In a study focusing on the proteostasis network, benzoic acid derivatives promoted the activity of key protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . This activation is particularly relevant in aging research, as these pathways tend to decline with age.

  • Key Findings:
    • Compounds derived from benzoic acid showed enhanced activation of cathepsins B and L.
    • The most potent compound in this study was identified as 3-chloro-4-methoxybenzoic acid, which exhibited a 467.3% increase in enzymatic activity at a concentration of 5 μM .

3. Antioxidant Properties

The antioxidant capacity of benzoic acid derivatives has also been investigated. A series of studies evaluated the free radical scavenging ability of various benzoic acid derivatives using assays such as DPPH and ABTS . Results indicated that certain derivatives demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound62.00 ± 0.2489.95 ± 0.34

Case Study 1: Antimicrobial Efficacy

A comprehensive investigation into the antimicrobial efficacy of this compound revealed its potential as a natural preservative in food products. The study demonstrated that incorporating this compound significantly reduced microbial load in various food matrices without compromising sensory qualities .

Case Study 2: Cellular Mechanisms

In cellular studies, this compound was shown to modulate apoptosis-related proteins, suggesting its role in cancer research. Compounds derived from benzoic acid were observed to influence cell cycle progression and apoptosis pathways in hepatoma cells, indicating their potential as anti-cancer agents .

Q & A

Basic Research Questions

Q. How can benzoic acid-d be synthesized and purified for isotopic labeling studies?

  • Methodology : this compound (deuterated benzoic acid) can be synthesized via Grignard reactions using deuterated reagents or isotopic exchange protocols. For example, bromobenzene-d₅ can react with CO₂ under Grignard conditions to form this compound₅ . Purification typically involves recrystallization in deuterated solvents (e.g., D₂O) to minimize proton contamination. Melting point analysis (150–153°C) and NMR spectroscopy (e.g., absence of proton signals at ~7.5 ppm) confirm isotopic purity .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific transitions is optimal. For example, using a C18 column and negative ionization mode, this compound can be distinguished from endogenous benzoic acid via mass shifts (e.g., m/z 123 → m/z 128 for deuterated forms). Calibration curves should use deuterated internal standards to correct for matrix effects .

Q. How does deuteration affect the solubility and stability of benzoic acid in aqueous systems?

  • Methodology : Compare solubility parameters (e.g., logP) and degradation kinetics of this compound vs. non-deuterated analogs. Static vapor pressure measurements and thermogravimetric analysis (TGA) can quantify sublimation enthalpies, while UV-Vis spectroscopy tracks photostability. Deuterated forms often exhibit reduced solubility due to stronger hydrogen-deuterium bonds .

Advanced Research Questions

Q. How can contradictions in thermochemical data for benzoic acid derivatives be resolved?

  • Methodology : Combine experimental techniques (e.g., transpiration method, TGA) with computational thermodynamics (e.g., COSMO-RS or PC-SAFT models) to reconcile discrepancies. For example, sublimation enthalpies of methoxythis compound derivatives were validated using additivity rules and pairwise substituent interaction analysis .

Q. What structural modifications enhance the bioactivity of deuterated benzoic acid derivatives in drug design?

  • Methodology : Perform structure-activity relationship (SAR) studies via molecular docking and in vitro assays. For example, introducing pyridine or thiazole rings to the this compound scaffold improves π-π stacking with biological targets (e.g., acetylcholinesterase inhibitors). Activity cliffs are identified by comparing IC₅₀ values of derivatives .

Q. How can isotopic effects of deuterium in this compound be leveraged in metabolic pathway studies?

  • Methodology : Use tracer experiments with LC-MS/MS to track deuterium retention in metabolites. For instance, this compound₅ is metabolized to hippuric acid-d₅ in primates, enabling quantification of hepatic conjugation efficiency. Non-target screening workflows (e.g., patRoon scripts) can identify novel deuterated metabolites .

Data-Driven and Experimental Design Considerations

Q. How should researchers design factorial experiments to study synergistic effects of this compound in complex systems?

  • Methodology : Implement a 2×2 factorial design (e.g., diet complexity × this compound concentration) with mixed-effects models (e.g., SAS MIXED procedure). Use ANOVA to isolate interaction effects and Tukey’s HSD for post-hoc comparisons. Pen-level replication minimizes variability in biological studies .

Q. What statistical tools are recommended for analyzing non-normal distributions of this compound residues in environmental samples?

  • Methodology : Apply robust non-parametric tests (e.g., Kruskal-Wallis) or log-transform skewed data. For risk assessment, Monte Carlo simulations model high-residue scenarios (e.g., water injection in beef samples causing this compound levels up to 131.41 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid-d
Reactant of Route 2
Benzoic acid-d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.